8(17),13-Labdadien-15,16-olide
Overview
Description
Synthesis Analysis
The synthesis of labdane-related compounds involves complex organic reactions that often include cyclization and oxidation processes. One study describes the aqueous permanganate oxidation of 8(17)-labden-13-ol leading to novel oxidation products through the functionalization of an unactivated carbon atom, demonstrating the intricate steps involved in synthesizing labdane derivatives (Grant & Weavers, 1973).
Scientific Research Applications
Inhibition of Nitric Oxide Production : This compound has been found to inhibit nitric oxide production in lipopolysaccharide-activated macrophages, as demonstrated in a study on the microbial transformation of neoandrographolide by Mucor spinosus (Wang et al., 2011).
Structural Analysis Applications : It may be used for structural analysis and determining its configuration, as shown in research involving a diterpenoid isolated from the leaves of Platycladus orientalis (Shi et al., 2018).
Antifungal Activity : The compound exhibited significant inhibition against white-rot fungi, highlighting its potential in antifungal applications (Zhao et al., 2005).
Antitubercular Activity : It showed antitubercular activity against Mycobacterium tuberculosis H37Rv in a BACTEC-460 assay (Tiwari et al., 2013).
Inhibition of Pro-inflammatory Cytokines : This compound inhibits pro-inflammatory cytokines in bone marrow-derived dendritic cells (Kiem et al., 2012).
Phytotoxicity : It has shown in vitro phytotoxicity against Raphidocelis subcapitata, a microalga used in aquatic tests (DellaGreca et al., 2001).
Oxidation and Transformation : The compound has been a subject of study in aqueous permanganate oxidation, leading to novel oxidation products (Grant & Weavers, 1973).
Algicidal Activity : It has been tested for algicidal activity against Raphidocelis subcapitata (Waridel et al., 2004).
properties
IUPAC Name |
3-[2-[(1S,4aS,8aS)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethyl]-2H-furan-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O2/c1-14-6-9-17-19(2,3)10-5-11-20(17,4)16(14)8-7-15-12-18(21)22-13-15/h12,16-17H,1,5-11,13H2,2-4H3/t16-,17-,20+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUXYUBRFOACSMM-ABSDTBQOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC2(C1CCC(=C)C2CCC3=CC(=O)OC3)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCCC([C@@H]1CCC(=C)[C@@H]2CCC3=CC(=O)OC3)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8(17),13-Labdadien-15,16-olide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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